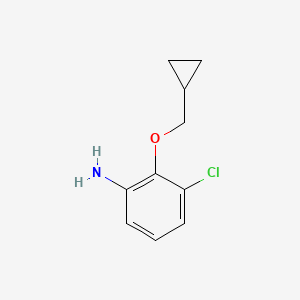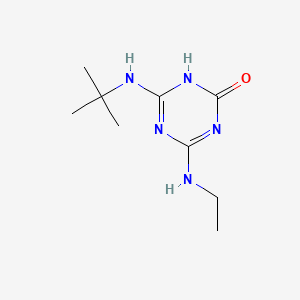
Terbutylazine-2-hydroxy
描述
Terbutylazine-2-hydroxy is a diamino-1,3,5-triazine compound, specifically a metabolite of the herbicide terbutylazine. It is characterized by the presence of a tert-butylamino group at position 4 and an ethylamino group at position 6 on the triazine ring. This compound is known for its role in agricultural applications, particularly as a herbicide to control a variety of weeds in crops such as corn, wheat, and sorghum .
作用机制
Target of Action
Terbutylazine-2-hydroxy, also known as terbuthylazine metabolite MT13 or terbuthylazine metabolite M13 , is a chemical transformation product . It is a metabolite of the herbicide terbutylazine .
Mode of Action
Terbutylazine, the parent compound of this compound, is known to be a broad-spectrum herbicide with strong and rapid effects. It inhibits photosynthesis (photosystem II) .
Biochemical Pathways
It is known that the parent compound, terbutylazine, affects the photosynthesis pathway in plants .
Result of Action
It is known that the parent compound, terbutylazine, has implications for human health, biodiversity, and the environment .
Action Environment
This compound is very persistent in the environment and has high leachability . It is considered a potential groundwater contaminant .
生化分析
Biochemical Properties
Terbutylazine-2-hydroxy plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic transformation. The compound can form hydrogen bonds with these enzymes, facilitating its conversion into other metabolites . Additionally, this compound has been observed to interact with specific polymeric microspheres, indicating its potential for adsorption and binding interactions in biochemical systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to induce DNA damage in human and mouse cells, primarily through the formation of reactive metabolites that cause DNA cross-links . This compound also affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism. In particular, this compound has been found to reduce lymphocyte viability and induce apoptosis at higher concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of certain enzymes by forming stable complexes, which can lead to enzyme inhibition or activation . The compound’s ability to form hydrogen bonds plays a crucial role in these interactions, affecting the overall biochemical pathways in which it is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to cause persistent DNA damage and oxidative stress in cells . These effects are more pronounced in in vivo studies, where the compound’s stability and degradation products can influence cellular function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has minimal impact on cellular function, but at higher doses, it can cause significant toxicity. In studies with common carp, high doses of this compound led to increased mortality, growth inhibition, and developmental delays . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the compound’s conversion into other metabolites, which can then participate in further biochemical reactions . The metabolic flux and levels of metabolites are influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its biochemical activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, but it can also be found in other cellular compartments depending on the presence of specific targeting signals . These localization patterns affect the compound’s activity and function within the cell.
准备方法
The synthesis of Terbutylazine-2-hydroxy typically involves the reaction of terbutylazine with specific reactants in the presence of a reagent and a catalyst. One common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for the analysis of pesticide residues . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the compound .
化学反应分析
Terbutylazine-2-hydroxy undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often under specific conditions and using particular reagents
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Terbutylazine-2-hydroxy has a wide range of scientific research applications:
Chemistry: It is used in studies related to the environmental fate of herbicides and their metabolites.
Medicine: While not directly used in medicine, its study helps understand the impact of herbicides on human health.
Industry: It is used in the development of herbicides and in studies related to soil and water contamination
相似化合物的比较
Terbutylazine-2-hydroxy is similar to other triazine herbicides such as atrazine, simazine, and desethyl-terbuthylazine. it is unique due to its specific substitution pattern on the triazine ring, which affects its environmental persistence and mobility . Compared to atrazine, this compound is more water-soluble and has different degradation pathways, making it a valuable compound for studying herbicide behavior in the environment.
属性
IUPAC Name |
6-(tert-butylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-5-10-6-11-7(13-8(15)12-6)14-9(2,3)4/h5H2,1-4H3,(H3,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCZOJKXCTBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216888 | |
| Record name | Hydroxyterbuthylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-07-9 | |
| Record name | Hydroxyterbuthylazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4-((1,1-dimethylethyl)amino)-6-(ethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyterbuthylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUTYLAZINE-2-HYDROXY | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Terbutylazine-2-hydroxy in the development of the nickel(II) phthalocyanine (NiPc) surface acoustic wave (SAW) sensor?
A1: this compound serves as a control compound in selectivity tests for the NiPc SAW sensor. [] Researchers used it alongside Simetryn to assess if the sensor could differentiate between organophosphorus pesticides (OPs) like methidathion and omethoate, and other pesticide classes. The minimal response to this compound, compared to the significant response to OPs, demonstrates the sensor's selectivity for the target pesticides. [] This suggests that the NiPc film exhibits a specific interaction with OPs that is not observed with this compound, highlighting the potential of the sensor for targeted OP detection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)
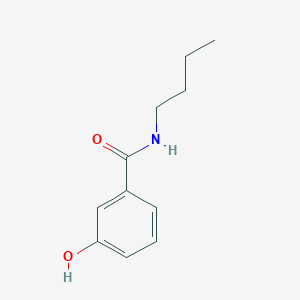
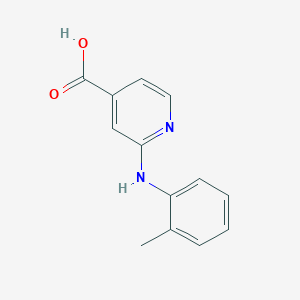
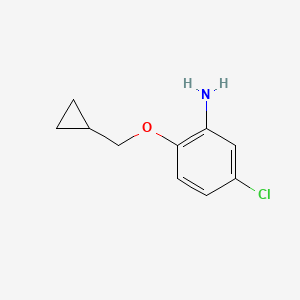

![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)
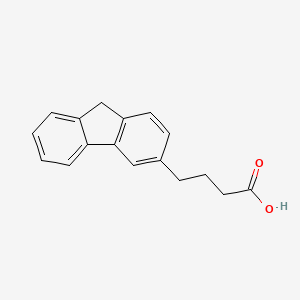

![2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1437348.png)
![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)
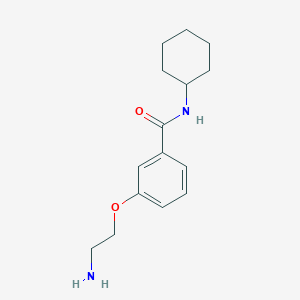
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)
